molecular formula C27H30N2O3 B11598430 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide

4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide

Cat. No.: B11598430
M. Wt: 430.5 g/mol
InChI Key: WNHFEHOIMQCRCH-UHFFFAOYSA-N
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Description

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE is a complex organic compound with a unique structure that includes both a dimethoxyphenyl group and a tetrahydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE typically involves multiple steps. One common approach starts with the preparation of the intermediate compounds, such as 3,4-dimethoxyphenethylamine and tetrahydroisoquinoline derivatives. These intermediates are then coupled using amide bond formation reactions under specific conditions, often involving reagents like carbodiimides or coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and solvent systems. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but lacking the tetrahydroisoquinoline moiety.

    Tetrahydroisoquinoline derivatives: Compounds with similar core structures but different substituents.

Uniqueness

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE is unique due to its combination of the dimethoxyphenyl and tetrahydroisoquinoline groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H30N2O3

Molecular Weight

430.5 g/mol

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide

InChI

InChI=1S/C27H30N2O3/c1-31-25-12-9-20(17-26(25)32-2)13-15-28-27(30)23-10-7-21(8-11-23)18-29-16-14-22-5-3-4-6-24(22)19-29/h3-12,17H,13-16,18-19H2,1-2H3,(H,28,30)

InChI Key

WNHFEHOIMQCRCH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3)OC

Origin of Product

United States

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